4,6-Difluoronicotinaldehyde

Description

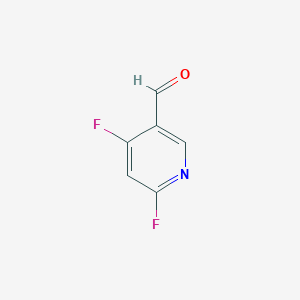

4,6-Difluoronicotinaldehyde is a fluorinated derivative of nicotinaldehyde, featuring fluorine atoms at the 4- and 6-positions of the pyridine ring and an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine substituents. Fluorine’s high electronegativity and small atomic radius can enhance metabolic stability, bioavailability, and binding affinity in drug candidates, making this compound a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C6H3F2NO |

|---|---|

Molecular Weight |

143.09 g/mol |

IUPAC Name |

4,6-difluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H |

InChI Key |

MQSLZNOVZATXJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Difluoronicotinaldehyde can be synthesized through several methods. One common method involves the fluorination of nicotinaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs in the presence of a catalyst like silver fluoride (AgF) and an appropriate solvent such as acetonitrile. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4,6-difluoronicotinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 4,6-difluoronicotinyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products

Oxidation: 4,6-Difluoronicotinic acid.

Reduction: 4,6-Difluoronicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Difluoronicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of fluorescent probes and other bioactive compounds.

Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4,6-Difluoronicotinaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,6-Difluoronicotinaldehyde with its closest structural analogs, focusing on substituents, functional groups, and applications:

Detailed Comparative Analysis

Substituent Effects

- Halogen Type: Chlorine (Cl): Chlorinated analogs (e.g., 4,6-Dichloro-nicotinaldehyde) exhibit strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. However, they raise toxicity and environmental concerns . Fluorine (F): Fluorinated derivatives (e.g., this compound) offer improved metabolic stability and reduced toxicity.

Mixed Halogens : Compounds like 4-Chloro-6-fluoronicotinaldehyde combine Cl and F, balancing reactivity and stability. The chlorine atom may direct regioselective reactions, while fluorine fine-tunes electronic properties .

Functional Group Influence

- Aldehyde vs. Ester :

- Aldehyde-containing compounds (e.g., this compound) are highly reactive, enabling Schiff base formation or nucleophilic additions, which are critical in synthesizing heterocycles .

- Ester derivatives (e.g., Ethyl 4,6-dichloro-5-fluoronicotinate) improve solubility and serve as prodrugs, releasing active metabolites upon hydrolysis .

Research Findings and Trends

- Toxicity Profile : Chlorinated compounds (e.g., 4,6-Dichloro-nicotinaldehyde) demand stringent safety protocols, whereas fluorinated analogs are generally safer, aligning with green chemistry trends .

- Synthetic Versatility : The aldehyde group in this compound offers broader utility in multi-step syntheses compared to ester derivatives, which are more niche in application .

- Catalytic Performance : While highlights CuW-EDDP’s catalytic efficiency in sulfide oxidation, fluorinated nicotinaldehydes could theoretically enhance such systems by stabilizing transition states via electron-deficient aromatic rings .

Biological Activity

4,6-Difluoronicotinaldehyde is a fluorinated derivative of nicotinaldehyde, which has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with biological targets that are relevant in the treatment of cancer and other diseases. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has a molecular formula of C₆H₄F₂N₁O and a molecular weight of approximately 157.1 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity compared to non-fluorinated analogs.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells through mechanisms involving cell cycle arrest and downregulation of oncogenes such as c-Myc.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MV4-11 (Leukemia) | 0.51 | Induces apoptosis; G0/G1 cycle arrest |

| A549 (Lung Cancer) | 0.75 | Inhibits proliferation; induces apoptosis |

| MCF-7 (Breast Cancer) | 0.60 | Downregulates c-Myc; promotes cell death |

Enzyme Inhibition

The compound also exhibits inhibitory effects on several enzymes involved in tumor progression and survival. Notably, it has been identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a critical role in the transcriptional regulation of oncogenes.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| BRD4 | 0.42 | Competitive |

| Carbonic Anhydrase II | 1.2 | Non-competitive |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Leukemia Cells : A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to significant reductions in cell viability in MV4-11 leukemia cells, with an observed IC50 value of 0.51 μM. The study also reported morphological changes consistent with apoptosis.

- In Vivo Studies : In animal models, administration of the compound resulted in tumor size reduction in xenograft models bearing A549 lung cancer cells. The treatment was well-tolerated without significant toxicity observed in normal tissues.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It effectively halts the cell cycle at the G0/G1 phase.

- Transcriptional Regulation : By inhibiting BRD4, it disrupts the expression of genes necessary for tumor growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.